Cas no 848357-82-4 (1-{5-bromo-1H-thieno3,2-cpyrazol-1-yl}ethan-1-one)

1-{5-Bromo-1H-thieno[3,2-c]pyrazol-1-yl}ethan-1-one is a brominated thienopyrazole derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its key structural features—a thienopyrazole core functionalized with a bromine substituent and an acetyl group—make it a versatile intermediate for constructing complex heterocyclic compounds. The bromine moiety facilitates further functionalization via cross-coupling reactions, while the acetyl group offers reactivity for condensation or nucleophilic substitution. This compound is particularly valuable in the development of biologically active molecules, including potential kinase inhibitors or antimicrobial agents. Its well-defined reactivity and stability under standard conditions ensure consistent performance in multistep syntheses. High-purity grades are available for research applications requiring precise control over molecular structure.
1-{5-bromo-1H-thieno3,2-cpyrazol-1-yl}ethan-1-one structure
848357-82-4 structure
Product Name:1-{5-bromo-1H-thieno3,2-cpyrazol-1-yl}ethan-1-one
CAS No:848357-82-4
MF:C7H5BrN2OS
MW:245.096399068832
CID:1015896
PubChem ID:57637364
Update Time:2025-10-29

1-{5-bromo-1H-thieno3,2-cpyrazol-1-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(5-BROMO-THIENO[3,2-C]PYRAZOL-1-YL)-ETHANONE
    • Ethanone, 1-​(5-​bromo-​1H-​thieno[3,​2-​c]​pyrazol-​1-​yl)​-
    • 1-{5-bromo-1H-thieno3,2-cpyrazol-1-yl}ethan-1-one
    • 848357-82-4
    • EN300-1655752
    • SCHEMBL1623758
    • 1-{5-BROMO-1H-THIENO[3,2-C]PYRAZOL-1-YLETHAN-1-ONE
    • D87586
    • 1-{5-bromo-1H-thieno[3,2-c]pyrazol-1-yl}ethan-1-one
    • 1-(5-bromothieno[3,2-c]pyrazol-1-yl)ethanone
    • ONRCUSFGTGNYIE-UHFFFAOYSA-N
    • 1-{5-BROMOTHIENO[3,2-C]PYRAZOL-1-YL}ETHANONE
    • DB-215665
    • Inchi: 1S/C7H5BrN2OS/c1-4(11)10-5-2-7(8)12-6(5)3-9-10/h2-3H,1H3
    • InChI Key: ONRCUSFGTGNYIE-UHFFFAOYSA-N
    • SMILES: BrC1=CC2=C(C=NN2C(C)=O)S1

Computed Properties

  • Exact Mass: 243.93060g/mol
  • Monoisotopic Mass: 243.93060g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 63.1Ų

1-{5-bromo-1H-thieno3,2-cpyrazol-1-yl}ethan-1-one Pricemore >>

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Additional information on 1-{5-bromo-1H-thieno3,2-cpyrazol-1-yl}ethan-1-one

Compound CAS No. 848357-82-4: 1-{5-bromo-1H-thieno[3,2-c]pyrazol-1-yl}ethan-1-one

The compound CAS No. 848357-82-4, also known as 1-{5-bromo-1H-thieno[3,2-c]pyrazol-1-yl}ethan-1-one, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of thienopyrazoles, which are heterocyclic compounds combining the structural features of thiophene and pyrazole rings. The presence of a bromine substituent at the 5-position of the thienopyrazole ring introduces unique electronic and steric properties, making this compound particularly interesting for both academic and industrial studies.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a variety of methodologies. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining high yields. The incorporation of bromine into the structure is achieved through a bromination step, often utilizing N-bromosuccinimide (NBS) under controlled conditions. This method ensures precise substitution at the desired position, thereby preserving the integrity of the thienopyrazole framework.

The structural uniqueness of 1-{5-bromo-1H-thieno[3,2-c]pyrazol-1-yl}ethan-1-one lends itself to a wide range of applications in medicinal chemistry. Researchers have demonstrated its potential as a lead compound in the development of novel therapeutic agents targeting various disease states. For instance, studies have shown that this compound exhibits potent inhibitory activity against key enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development.

In addition to its pharmacological applications, this compound has also garnered attention in materials science due to its ability to form stable coordination complexes with transition metals. These complexes exhibit unique optical and electronic properties, which could be harnessed in the development of advanced materials for optoelectronic devices. Recent research has explored the use of this compound in constructing self-assembled monolayers (SAMs) on metal surfaces, demonstrating its potential in nanotechnology applications.

The stability and reactivity of CAS No. 848357-82-4 are influenced by its molecular architecture. The thienopyrazole ring system provides a rigid framework that enhances molecular stability, while the ketone group at the 1-position introduces additional reactivity. This combination allows for versatile chemical transformations, enabling researchers to modify the structure further to tailor its properties for specific applications.

From an environmental perspective, understanding the degradation pathways and ecotoxicological impact of this compound is crucial for its sustainable use. Recent studies have employed computational modeling techniques to predict its environmental fate and toxicity profile. These findings suggest that while the compound exhibits moderate biodegradability under aerobic conditions, further research is required to fully assess its long-term ecological impact.

In conclusion, 1-{5-bromo-1H-thieno[3,2-c]pyrazol-1-yl}ethan-1-one represents a fascinating example of how modern synthetic chemistry can yield compounds with multifaceted applications across diverse scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for advancing both fundamental and applied research.

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